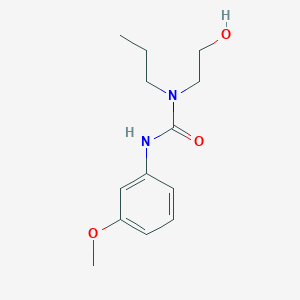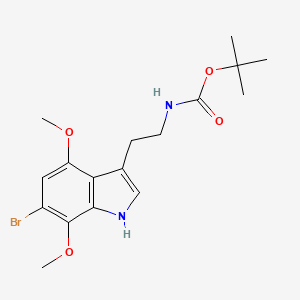
1-(2-Hydroxyethyl)-3-(3-methoxyphenyl)-1-propylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Hydroxyethyl)-3-(3-methoxyphenyl)-1-propylurea is an organic compound that belongs to the class of ureas This compound is characterized by the presence of a hydroxyethyl group, a methoxyphenyl group, and a propyl group attached to the urea moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxyethyl)-3-(3-methoxyphenyl)-1-propylurea typically involves the reaction of 3-methoxyphenyl isocyanate with 2-hydroxyethylamine and propylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: Preparation of 3-methoxyphenyl isocyanate by reacting 3-methoxyaniline with phosgene.
Step 2: Reaction of 3-methoxyphenyl isocyanate with 2-hydroxyethylamine to form an intermediate.
Step 3: Reaction of the intermediate with propylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the compound meets the required specifications for its intended applications.
化学反应分析
Types of Reactions
1-(2-Hydroxyethyl)-3-(3-methoxyphenyl)-1-propylurea can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The methoxyphenyl group can be reduced to a phenyl group.
Substitution: The urea moiety can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophiles such as amines or thiols can react with the urea moiety under basic conditions.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of a phenyl derivative.
Substitution: Formation of substituted urea derivatives.
科学研究应用
1-(2-Hydroxyethyl)-3-(3-methoxyphenyl)-1-propylurea has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-(2-Hydroxyethyl)-3-(3-methoxyphenyl)-1-propylurea involves its interaction with specific molecular targets and pathways. The hydroxyethyl and methoxyphenyl groups may play a role in binding to target proteins or enzymes, leading to modulation of their activity. The exact molecular targets and pathways involved are subject to ongoing research.
相似化合物的比较
Similar Compounds
1-(2-Hydroxyethyl)-3-phenyl-1-propylurea: Lacks the methoxy group on the phenyl ring.
1-(2-Hydroxyethyl)-3-(3-methoxyphenyl)-1-butylurea: Has a butyl group instead of a propyl group.
1-(2-Hydroxyethyl)-3-(4-methoxyphenyl)-1-propylurea: Has the methoxy group at the 4-position instead of the 3-position.
Uniqueness
1-(2-Hydroxyethyl)-3-(3-methoxyphenyl)-1-propylurea is unique due to the specific positioning of the hydroxyethyl, methoxyphenyl, and propyl groups, which may confer distinct chemical and biological properties compared to its analogs.
属性
分子式 |
C13H20N2O3 |
|---|---|
分子量 |
252.31 g/mol |
IUPAC 名称 |
1-(2-hydroxyethyl)-3-(3-methoxyphenyl)-1-propylurea |
InChI |
InChI=1S/C13H20N2O3/c1-3-7-15(8-9-16)13(17)14-11-5-4-6-12(10-11)18-2/h4-6,10,16H,3,7-9H2,1-2H3,(H,14,17) |
InChI 键 |
UUGXYUFTNSIOET-UHFFFAOYSA-N |
规范 SMILES |
CCCN(CCO)C(=O)NC1=CC(=CC=C1)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Azaspiro[4.5]decan-8-amine dihydrochloride](/img/structure/B14913243.png)






![(1R,3S)-Methyl 1-ethyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B14913283.png)






